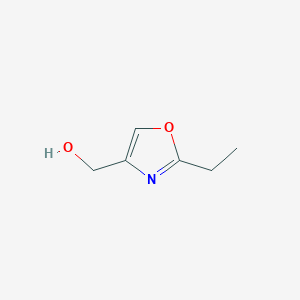
(2-Ethyl-1,3-oxazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-1,3-oxazol-4-YL)methanol is a heterocyclic compound with the molecular formula C6H9NO2. It features a five-membered ring containing both nitrogen and oxygen atoms, making it part of the oxazole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,3-oxazol-4-YL)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another approach involves the use of amino alcohols, carboxylic acids, or carbonyl compounds as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1,3-oxazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce various alcohols .
Scientific Research Applications
(2-Ethyl-1,3-oxazol-4-YL)methanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (2-Ethyl-1,3-oxazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, influencing biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Oxazole: A five-membered ring with one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the positions of the oxygen and nitrogen atoms reversed.
Thiazole: Contains sulfur instead of oxygen in the ring structure.
Uniqueness
(2-Ethyl-1,3-oxazol-4-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 2-position and hydroxymethyl group at the 4-position differentiate it from other oxazole derivatives, potentially leading to unique reactivity and applications .
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
(2-ethyl-1,3-oxazol-4-yl)methanol |
InChI |
InChI=1S/C6H9NO2/c1-2-6-7-5(3-8)4-9-6/h4,8H,2-3H2,1H3 |
InChI Key |
CQYXJTGTKNADHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CO1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11751140.png)
![1-(Benzo[d]thiazol-4-yl)ethanone](/img/structure/B11751147.png)
![1-[(1R,4R,7R)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11751156.png)
![2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)benzaldehyde](/img/structure/B11751162.png)
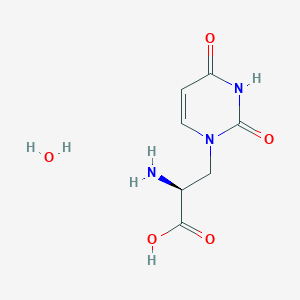

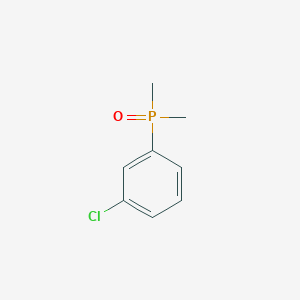
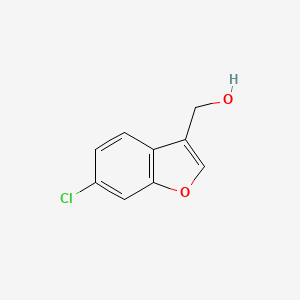
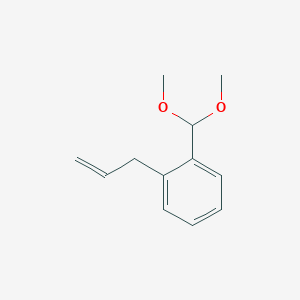
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11751198.png)
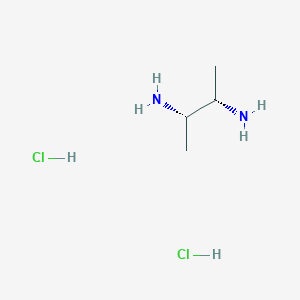
![Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B11751210.png)
![1,3-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11751219.png)
amine](/img/structure/B11751223.png)
